

Spectroscopic analysis (NMR, MS) of Heptakis(2,3-dimethyl)-beta-cyclodextrin.

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Compound of Interest

Compound Name: Heptakis(2,3-dimethyl)-beta-cyclodextrin
CAS No.: 123155-05-5
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Spectroscopic Analysis of Heptakis(2,3-di-O-methyl)- -Cyclodextrin

An In-Depth Technical Guide for Structural Validation[1] Executive Summary & Structural Context

Heptakis(2,3-di-O-methyl)-

-cyclodextrin (2,3-DM-

-CD) is a chemically pure, single-isomer cyclodextrin derivative where the secondary hydroxyl groups at positions 2 and 3 of the glucopyranose units are methylated, while the primary hydroxyl group at position 6 remains free.[1]

Critical Distinction: This molecule is not the standard commercial "Dimethyl-

-Cyclodextrin" (DIMEB), which is typically the 2,6-dimethyl isomer or a random mixture.[1] The differentiation relies entirely on proving the regiochemistry of the methyl groups. Mass

spectrometry (MS) confirms the mass, but NMR is the absolute authority for distinguishing the 2,3-isomer from the 2,6-isomer.

The Analytical Mandate

- Confirm Degree of Substitution (DS): Ensure exactly 14 methyl groups are present (DS = 14).[1]
- Validate Regiochemistry: Prove methylation at C2/C3 and lack of methylation at C6.
- Assess Purity: Detect under-methylated (DS < 14) or over-methylated (DS > 14) impurities. [1]

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of evidence by establishing the molecular weight and the homogeneity of the substitution pattern.

Theoretical Parameters[2][3][4]

- Molecular Formula:
[1]
- Exact Mass (Monoisotopic): 1330.59 Da[1]
- Target Adducts:
 - [1]
 - [1]

Experimental Protocol (MALDI-TOF & ESI-MS)

Method A: MALDI-TOF (Rapid Screening)

- Matrix: 2,5-Dihydroxybenzoic acid (DHB) is preferred over CHCA for cyclodextrins to minimize fragmentation.[1]

- Preparation: Mix analyte (1 mg/mL in water) 1:1 with DHB matrix (10 mg/mL in 50% ACN/0.1% TFA).
- Mode: Reflectron Positive.
- Success Criteria: A single dominant peak at $m/z \sim 1353$ (Na+).[1] Satellite peaks at Da indicate incomplete methylation (impurity).[1]

Method B: ESI-QTOF (High Resolution)[1]

- Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.[1]
- Injection: Direct infusion at 5 L/min.
- Analysis: Look for doubly charged species around m/z 688, which often provide higher resolution for impurity profiling.[1]

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the only technique capable of definitively assigning the methyl groups to the 2,3-positions. The key differentiator is the chemical shift of the C6 carbon.

The "Smoking Gun" Logic

- In 2,6-Dimethyl-
-CD: The C6 position is methylated.[1] The C6 carbon signal shifts downfield to ~ 71 -72 ppm.
- In 2,3-Dimethyl-
-CD: The C6 position is a free hydroxyl (
).[1] The C6 carbon signal remains upfield at ~ 60 -61 ppm.

1D NMR Data Summary (in)

Nucleus	Position	Chemical Shift (, ppm)	Multiplicity	Diagnostic Note
H	H-1 (Anomeric)	5.10 – 5.25	Doublet	Confirm symmetry (single sharp signal).[1]
H	-OCH	3.30 – 3.65	Singlets	Two distinct sharp singlets (3H each) for 2- OMe and 3-OMe.
C	C-1	~100.0	-	Anomeric carbon.[1]
C	C-2, C-3	80.0 – 83.0	-	Downfield shift due to methylation (vs ~72-73 in native).[1]
C	C-6	60.0 – 61.5	-	CRITICAL: Upfield position confirms free primary -OH.
C	-OCH	58.0 – 60.0	-	Methyl carbons. [1]

2D NMR Workflow for Assignment

To generate a self-validating dataset, perform the following sequence:

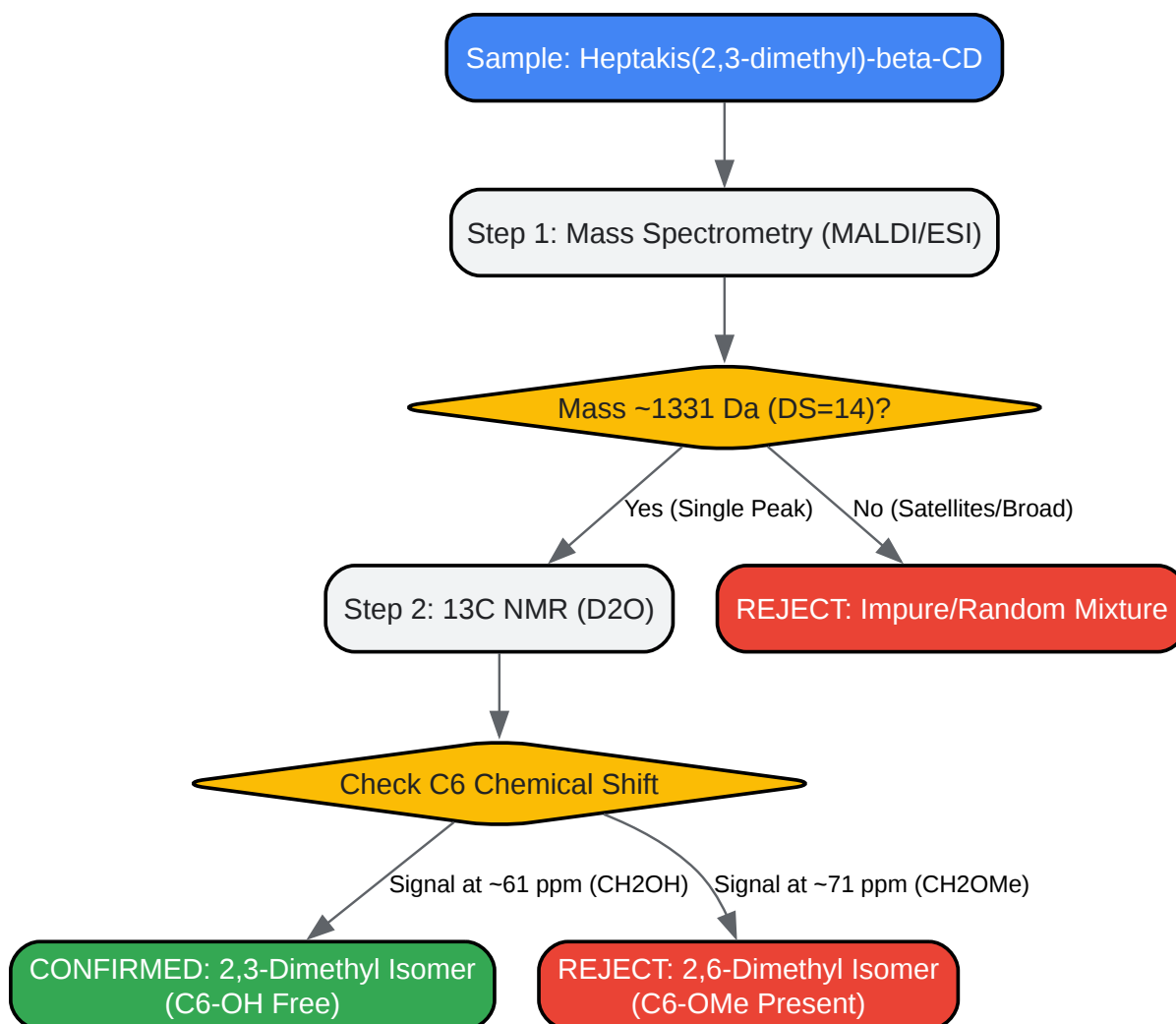
- HSQC (Heteronuclear Single Quantum Coherence):
 - Goal: Identify the C6 carbon.

- Observation: The C6 signal at ~61 ppm will show a negative phase (blue) if edited-HSQC is used, indicating a group.^[1] C1-C5 (CH) will be positive (red).^[1]
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Goal: Link methyl protons to the glucose backbone.
 - Observation: Strong cross-peaks between the Methyl protons (3.3-3.6 ppm) and the C2/C3 carbons (80-83 ppm).
 - Validation: Absence of correlation between Methyl protons and the C6 carbon.

Visualization of Analytical Logic

Structural Elucidation Workflow

The following diagram illustrates the decision tree for validating the 2,3-isomer against the 2,6-isomer using spectroscopic data.

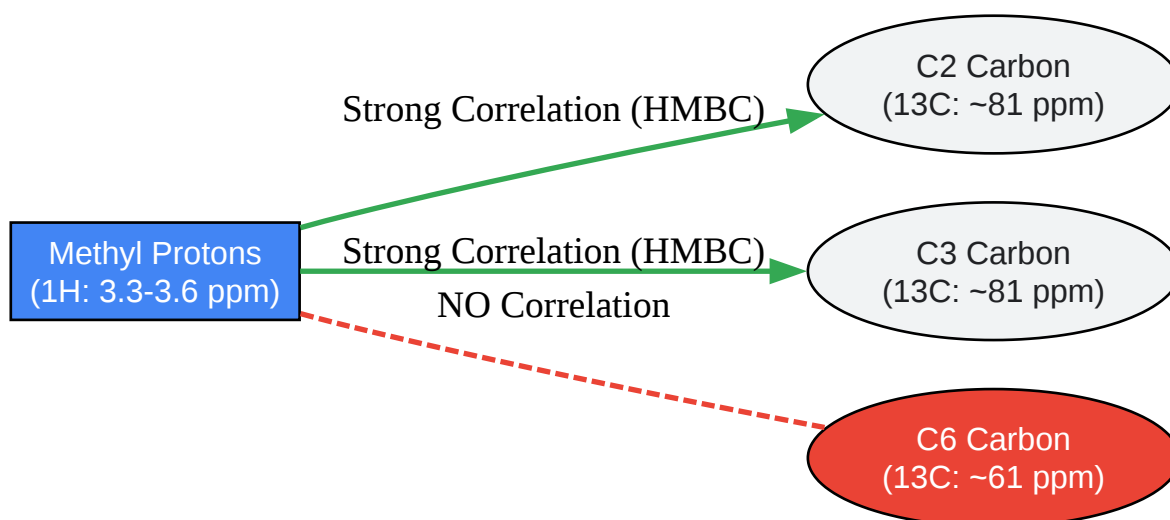


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Caption: Logical workflow for distinguishing the 2,3-dimethyl isomer from the 2,6-dimethyl isomer using C6 Carbon NMR shifts.

HMBC Correlation Map

This diagram visualizes the expected HMBC (Long-range C-H coupling) correlations that prove the methyl location.



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Caption: HMBC connectivity map. Green arrows indicate observed couplings; the red dashed line indicates the absence of coupling to C6, confirming the 2,3-substitution pattern.

Experimental Protocol: Step-by-Step

Step 1: Sample Preparation

- Dry the Sample: Cyclodextrins are hygroscopic. Dry the sample at 80°C under vacuum (mbar) for 4 hours to remove included water, which can obscure NMR signals.[1]
- Solvent Selection: Dissolve 10 mg of dried sample in 0.6 mL of Deuterium Oxide (, 99.9%).
 - Note:

can be used if the sample is highly methylated and hydrophobic, but

allows for better separation of the hydroxyl protons if exchange is slow (though usually OH are not seen in

).

Step 2: Data Acquisition

- Temperature: Set probe temperature to 298 K (25°C).
- ¹H NMR: Acquire 16 scans with a relaxation delay () of at least 2 seconds to ensure integration accuracy of the methyl signals.
- ¹³C NMR: Acquire 1024+ scans. The quaternary carbons and methyls can have long relaxation times.
- HSQC: Use a phase-sensitive sequence (e.g., hsqcedetgpsisp2.3) to distinguish (positive) from (negative).

Step 3: Quality Control Check

- Symmetry Check: The spectrum should be simple. If you see "forests" of peaks in the anomeric region (5.0-5.5 ppm) rather than a clean doublet, the sample is a random mixture, not a "Heptakis" single isomer.
- Impurity Limits: Integrate the methyl signals against the anomeric proton. The ratio should be exactly 6:1 (6 protons from 2 Me groups vs 1 anomeric proton). Deviations >5% suggest incomplete reaction.

References

- Cyclobond DM (2,3-dimethyl-beta-cyclodextrin) Stationary Phase. Sigma-Aldrich / Supelco Technical Literature.^[1] (Confirms existence and commercial relevance of the specific 2,3-isomer).
- Winnik, F. M., et al. "Characterization of Cyclodextrin Derivatives."^[1] *Angewandte Chemie International Edition*, 2017.^{[1][2]} (General protocols for CD NMR assignment).
 - ^[1]
- Ignaczak, A., et al. "In Search of the Most Stable Molecular Configuration of Heptakis(2,6-O-dimethyl)-beta-cyclodextrin."^{[1][3]} *Journal of Physical Chemistry B*, 2021.^{[1][3]} (Provides

comparative NMR data for the 2,6-isomer, establishing the ~71 ppm baseline for methylated C6).

- [1]
- SpectraBase. "13C NMR of Heptakis(2,6-di-O-methyl)-beta-cyclodextrin." (Reference spectrum showing C6 downfield shift in the 2,6-isomer).[1]
- [1]

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